molecular formula C13H14N2O2 B14681773 2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone CAS No. 35451-72-0

2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone

Cat. No.: B14681773
CAS No.: 35451-72-0
M. Wt: 230.26 g/mol
InChI Key: MLDIBEYATAAUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone ring substituted with a hydroxypropyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydrazinopyridine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The hydroxypropyl and phenyl groups play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • Bis(1-chloro-2-propyl)-1-hydroxy-2-propyl phosphate

Uniqueness

2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

35451-72-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(1-hydroxypropan-2-yl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C13H14N2O2/c1-10(9-16)15-13(17)8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3

InChI Key

MLDIBEYATAAUOM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.